Methyl 4,7-dibromo-3-methoxy-2-naphthoate
Overview
Description
Scientific Research Applications
Photochemical Synthesis : Methyl 2-methoxy-1-naphthoate, a related compound, undergoes u.v. irradiation in methanol to yield methanol adducts and cage-compounds. This highlights the potential of similar naphthoate derivatives, including Methyl 4,7-dibromo-3-methoxy-2-naphthoate, in photochemical syntheses (Teitei & Wells, 1976).
Fluorescent Probes and Anti-inflammatory Properties : Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, another closely related compound, exhibits anti-inflammatory properties and serves as a fluorescent probe. It is used in studying the polarity of lipid bilayers in biological membranes, suggesting potential applications of Methyl 4,7-dibromo-3-methoxy-2-naphthoate in similar contexts (Balo et al., 2000).
Intermediate in Pharmaceutical Synthesis : Compounds like 2-Bromo-6-methoxynaphthalene are intermediates in the preparation of non-steroidal anti-inflammatory agents. This suggests that Methyl 4,7-dibromo-3-methoxy-2-naphthoate could be used in the synthesis of similar pharmaceuticals (Xu & He, 2010).
Chemical Synthesis and Cyclization : The cyclization of related naphthoate derivatives to form polysubstituted phenanthrene and naphthalene derivatives is studied. This indicates potential application in synthetic organic chemistry for Methyl 4,7-dibromo-3-methoxy-2-naphthoate (Abdel‐Wahhab et al., 1973).
Photocyclodimerization : Studies on photocyclodimerization of naphthalene derivatives, including methyl 6-methoxy-2-naphthoate, demonstrate the possibility of forming dimers with unique structures. Such reactions are significant in photochemical applications (Teitei et al., 1978).
Catalytic Methylation : Methyl 4,7-dibromo-3-methoxy-2-naphthoate could be involved in catalytic methylation processes, as demonstrated by research on 2-Methoxynaphthalene, an intermediate used in producing anti-inflammatory drugs (Yadav & Salunke, 2013).
Enantioselective Photocyclodimerization : Studies on enantioselective photocyclodimerization of methyl 3-methoxyl-2-naphthoate in aqueous solution show potential for optical resolution of photocyclodimers, which could be applicable to Methyl 4,7-dibromo-3-methoxy-2-naphthoate (Luo et al., 2010).
Safety And Hazards
While specific safety and hazard information for “Methyl 4,7-dibromo-3-methoxy-2-naphthoate” was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. Always refer to Material Safety Data Sheets (MSDS) or similar documents for specific safety information .
properties
IUPAC Name |
methyl 4,7-dibromo-3-methoxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O3/c1-17-12-10(13(16)18-2)6-7-5-8(14)3-4-9(7)11(12)15/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLPDXPBBBQZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1Br)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381970 | |
Record name | methyl 4,7-dibromo-3-methoxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,7-dibromo-3-methoxy-2-naphthoate | |
CAS RN |
175204-91-8 | |
Record name | Methyl 4,7-dibromo-3-methoxy-2-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 4,7-dibromo-3-methoxy-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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